REACTION_CXSMILES
|
O.Cl.[OH:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([NH:13][CH3:14])=[O:12])[CH:6]=1>CO.[O-2].[O-2].[Mn+4]>[CH:4]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([NH:13][CH3:14])=[O:12])[CH:6]=1)=[O:3] |f:0.1.2,4.5.6|
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Name
|
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
O.Cl.OCC1=CC(=NC=C1)C(=O)NC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23.64 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered off with suction through silica gel
|
Type
|
STIRRING
|
Details
|
the silica gel/manganese dioxide mixture was stirred with tetrahydrofuran/methanol 1:1 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the silica gel/manganese dioxide mixture was then filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC(=NC=C1)C(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |